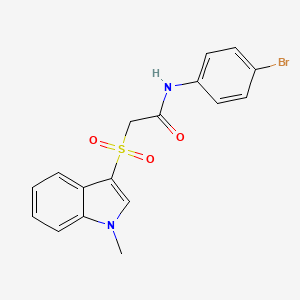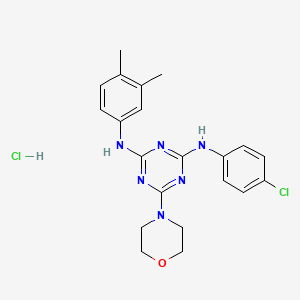
4-(2,4-Dichlorophenyl)oxane-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the transformation of 4-oxoalkane-1,1,2,2-tetracarbonitriles using Lawesson's reagent leads to the formation of disulfanediylbis(1H-pyrroles) in good yields, which is a method that could potentially be adapted for the synthesis of compounds similar to "4-(2,4-Dichlorophenyl)oxane-4-carbonitrile" . Another paper reports the synthesis of thieno[2,3-b]pyridine-5-carbonitriles from 2-aminothiophene-3-carboxylate esters, which involves a thermally promoted elimination/decarboxylation followed by nucleophilic cyclization . These methods highlight the versatility of carbonitrile compounds in synthetic chemistry.
Molecular Structure Analysis
X-ray and spectroscopic analyses are common techniques used to determine the structure of chlorophenyl carbonitriles. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray crystallography, revealing details about the molecular geometry and interactions such as hydrogen bonding and π-π stacking . These techniques could be applied to "4-(2,4-Dichlorophenyl)oxane-4-carbonitrile" to gain a detailed understanding of its molecular structure.
Chemical Reactions Analysis
The reactivity of chlorophenyl carbonitriles with various reagents and under different conditions can lead to a wide range of products. For instance, the reaction of a pyridine derivative with transition metals resulted in the formation of new solid complexes, which were characterized by various spectroscopic methods . This suggests that "4-(2,4-Dichlorophenyl)oxane-4-carbonitrile" could also form complexes with metals, which could be of interest in materials science or catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl carbonitriles can be influenced by their molecular structure. Thermodynamic studies of related compounds in solvents like dimethyl sulphoxide (DMSO) provide insights into the solute-solvent interactions, spontaneity of reactions, and structure-breaking or -forming tendencies . Such studies could be informative for understanding the behavior of "4-(2,4-Dichlorophenyl)oxane-4-carbonitrile" in different environments.
Applications De Recherche Scientifique
Spectroscopic and Structural Analysis
Studies on compounds similar to 4-(2,4-Dichlorophenyl)oxane-4-carbonitrile have focused on their molecular structure, spectroscopic characterization, and electronic properties. For instance, density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been employed to determine the structural parameters and spectroscopic characteristics of certain nitrile dyes. These studies also include analyses of nonlinear optical (NLO) properties and natural bond orbital (NBO) analyses to understand the intermolecular electronic interactions and stabilization energies (Wazzan, Al-Qurashi, & Faidallah, 2016).
Optoelectronic and Nonlinear Properties
Another area of research explores the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, which share structural similarities with the compound . These studies have provided insights into the compounds' efficiency as multifunctional materials due to their promising electronic, optical, and charge transport tendencies (Irfan et al., 2020).
Synthesis and Application in Organic Chemistry
Research has also delved into the synthesis of related compounds and their applications in organic chemistry, such as in the synthesis of organic–inorganic photodiodes. The photovoltaic properties of certain derivatives have been investigated, demonstrating their potential in fabricating devices with improved diode parameters due to the presence of substitution groups (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antibacterial Activity
Some studies have also explored the antibacterial activity of metal complexes derived from related compounds. These complexes have shown higher activities compared to the free ligand, indicating their potential in developing new antibacterial agents (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Propriétés
IUPAC Name |
4-(2,4-dichlorophenyl)oxane-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c13-9-1-2-10(11(14)7-9)12(8-15)3-5-16-6-4-12/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXQRJSCHKKGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)oxane-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


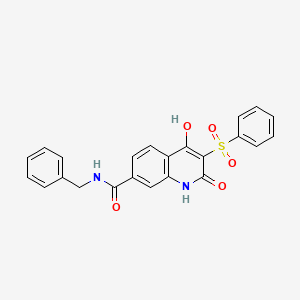
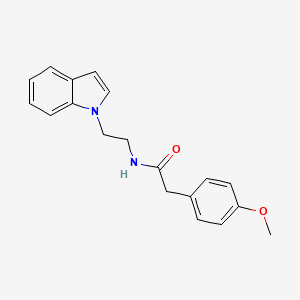


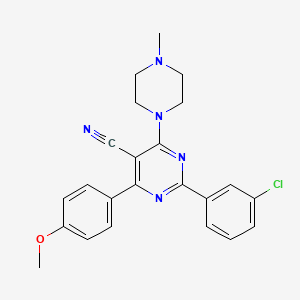
![4-[Methyl(4-methylphenyl)amino]benzaldehyde](/img/structure/B2542843.png)
![3-(2-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2542844.png)

![2-(Allylsulfanyl)-7,9-dimethyl-4-(3-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2542848.png)

![methyl 4-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2542850.png)
